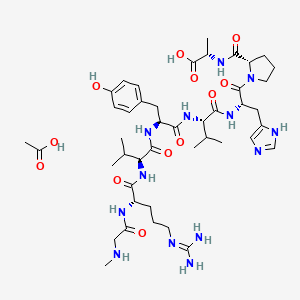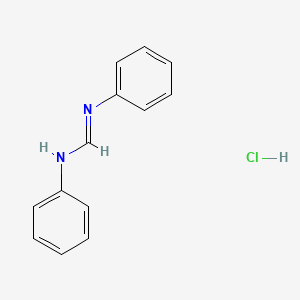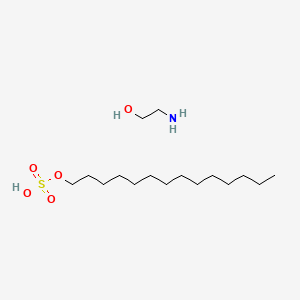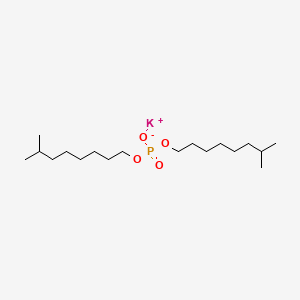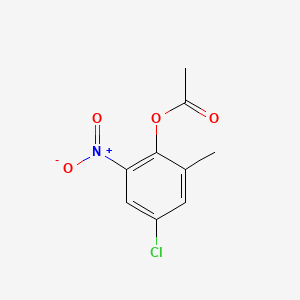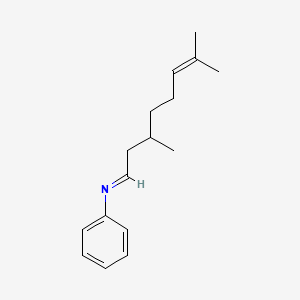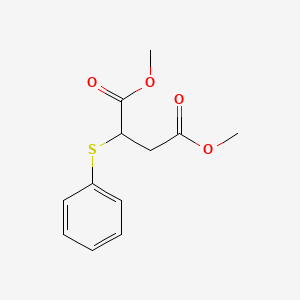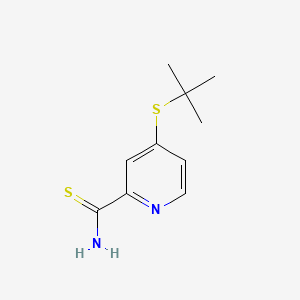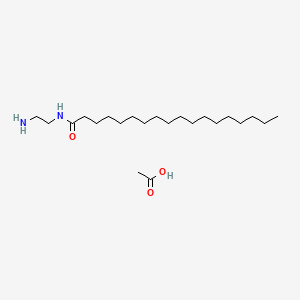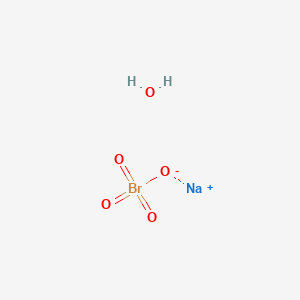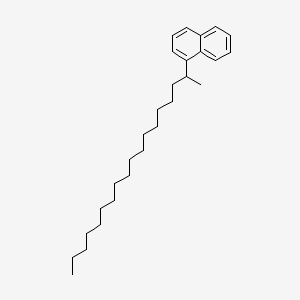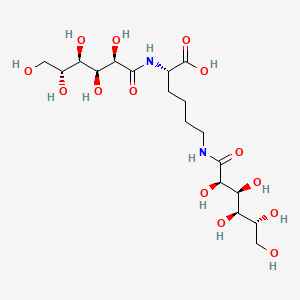
N2,N6-Di-D-gluconoyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N6-Di-D-gluconoyl-L-lysine is a compound with the molecular formula C18H34N2O14. It is a derivative of lysine, an essential amino acid, and is characterized by the presence of two gluconoyl groups attached to the lysine molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-Di-D-gluconoyl-L-lysine typically involves the reaction of L-lysine with gluconic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the selective attachment of the gluconoyl groups to the lysine molecule. Common reagents used in this synthesis include protective groups to prevent unwanted side reactions and catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product in high purity .
化学反応の分析
Types of Reactions
N2,N6-Di-D-gluconoyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The gluconoyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups attached to the lysine molecule .
科学的研究の応用
N2,N6-Di-D-gluconoyl-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and as an additive in various industrial processes
作用機序
The mechanism of action of N2,N6-Di-D-gluconoyl-L-lysine involves its interaction with specific molecular targets and pathways. The gluconoyl groups may play a role in modulating the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
N6-D-gluconoyl-L-lysine: A similar compound with one gluconoyl group attached to the lysine molecule.
N2-D-gluconoyl-L-lysine: Another derivative with a single gluconoyl group at a different position on the lysine molecule
Uniqueness
N2,N6-Di-D-gluconoyl-L-lysine is unique due to the presence of two gluconoyl groups, which may confer distinct chemical and biological properties compared to its mono-gluconoyl counterparts.
特性
CAS番号 |
94071-02-0 |
|---|---|
分子式 |
C18H34N2O14 |
分子量 |
502.5 g/mol |
IUPAC名 |
(2S)-2,6-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H34N2O14/c21-5-8(23)10(25)12(27)14(29)16(31)19-4-2-1-3-7(18(33)34)20-17(32)15(30)13(28)11(26)9(24)6-22/h7-15,21-30H,1-6H2,(H,19,31)(H,20,32)(H,33,34)/t7-,8+,9+,10+,11+,12-,13-,14+,15+/m0/s1 |
InChIキー |
KIKVLMJAIJTXBU-RUGJADPBSA-N |
異性体SMILES |
C(CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C(CCNC(=O)C(C(C(C(CO)O)O)O)O)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


